2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal is a chemical compound with the molecular formula C14H29Cl2NO2 and a molecular weight of 314.3 g/mol. This compound is known for its unique structure, which includes two chloroethyl groups attached to an amino group, and an acetaldehyde moiety protected by a dibutyl acetal group. It is used in various chemical and industrial applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal typically involves the reaction of 2-chloroethylamine with acetaldehyde dibutyl acetal under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
Comparison with Similar Compounds
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal can be compared with similar compounds such as:
(Bis(2-chloroethyl)amino)ethanol: Similar structure but with an ethanol moiety instead of acetaldehyde dibutyl acetal.
(Bis(2-chloroethyl)amino)propane: Contains a propane backbone instead of acetaldehyde dibutyl acetal.
(Bis(2-chloroethyl)amino)butane: Features a butane backbone. The uniqueness of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Properties
CAS No. |
102585-23-9 |
---|---|
Molecular Formula |
C14H29Cl2NO2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C14H29Cl2NO2/c1-3-5-11-18-14(19-12-6-4-2)13-17(9-7-15)10-8-16/h14H,3-13H2,1-2H3 |
InChI Key |
FEQILUHXVDJSNM-UHFFFAOYSA-N |
SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
Canonical SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
Key on ui other cas no. |
102585-23-9 |
Synonyms |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.